molecular formula C7H13Br B2484658 (1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane CAS No. 2470279-60-6

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane

Cat. No. B2484658
CAS RN: 2470279-60-6
M. Wt: 177.085
InChI Key: HVUNIVFDMCFMLH-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves strategies that manage the inherent ring strain of the cyclopropane moiety. Techniques such as the use of dibromocarbene intermediates, phase-transfer catalysis, or direct cyclopropanation using diazo compounds and transition metal catalysts can be applied. For instance, the synthesis of related cyclopropane derivatives has been achieved through reactions involving ethyl diazoacetate and subsequent bromination reactions to introduce the bromoethyl group (Boztaş et al., 2019).

Molecular Structure Analysis

The molecular structure of "(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane" features a cyclopropane ring with ethyl and bromoethyl substituents at adjacent carbons. This configuration may influence the compound's reactivity and physical properties. The stereochemistry (1R,2R) indicates the specific three-dimensional orientation of these groups, which can be crucial for its chemical behavior and potential applications.

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, leveraging the ring strain for ring-opening or substitution reactions. Bromoethyl groups are versatile handles for nucleophilic substitution reactions, potentially allowing for further functionalization or incorporation into larger molecules. For example, cyclopropane rings can undergo ring-opening reactions under certain conditions, providing access to a broader range of chemical structures (Sakagami et al., 2008).

Scientific Research Applications

Cyclopropane Ring Applications in Biological Systems

The cyclopropane ring serves as a significant structural component in various biological systems. For instance, cyclopropane-containing compounds have been used to investigate bioactive conformations and enhance activity in biological molecules. Specifically, the design of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers were aimed at creating conformationally restricted analogs of histamine, showcasing the importance of cyclopropane rings in designing compounds with specific biological activities (Kazuta, Matsuda, & Shuto, 2002).

Enzymatic Applications

The role of cyclopropane structures extends to enzymatic processes as well. The conversion characteristics of different cyclopropane derivatives by enzymes in plant systems highlight the specific interactions and preferences of enzymes towards certain cyclopropane structures. For instance, (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid has been observed to be preferentially converted in specific plant systems, indicating a unique interaction between these compounds and the biological enzymes (McKeon & Yang, 2004).

Asymmetric Synthesis and Chiral Compounds

Chiral cyclopropane derivatives are crucial in the field of asymmetric synthesis, serving as building blocks for various pharmacologically active compounds. The precise and controlled synthesis of these compounds, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester, demonstrates the significance of cyclopropane structures in achieving the desired stereochemical configurations in drug development (Lou, Cunière, Su, & Hobson, 2013).

Stereochemical Diversity in Drug Development

The application of stereochemical diversity-oriented strategies utilizing cyclopropane structures is evident in the development of specific ligands for drug target proteins. This strategy is particularly valuable when the bioactive conformation or pharmacophore of the target protein is not well understood. By synthesizing a series of conformationally restricted analogues of histamine with chiral cis- or trans-cyclopropane structures, researchers have been able to develop compounds with different pharmacological profiles, highlighting the versatility and importance of cyclopropane structures in medicinal chemistry (Watanabe, Kazuta, Hayashi, Yamada, Matsuda, & Shuto, 2006).

properties

IUPAC Name

(1R,2R)-1-(2-bromoethyl)-2-ethylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-6-5-7(6)3-4-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNIVFDMCFMLH-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H]1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-(2-Bromoethyl)-2-ethylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.